molecular formula C6H11NO3 B13220692 4-Hydroxy-2-methylpyrrolidine-2-carboxylic acid

4-Hydroxy-2-methylpyrrolidine-2-carboxylic acid

Cat. No.: B13220692
M. Wt: 145.16 g/mol
InChI Key: IWARIVJLIISIED-UHFFFAOYSA-N
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Description

4-Hydroxy-2-methylpyrrolidine-2-carboxylic acid is a chemical compound with the molecular formula C6H11NO3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-2-methylpyrrolidine-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methyl-1,4-butanediol with ammonia or an amine under acidic conditions to form the pyrrolidine ring. The hydroxyl group can be introduced through subsequent oxidation reactions.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process often includes steps such as cyclization, oxidation, and purification to achieve the desired product with high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-2-methylpyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of 2-methylpyrrolidine-2-carboxylic acid.

    Reduction: Formation of 4-hydroxy-2-methylpyrrolidine.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

4-Hydroxy-2-methylpyrrolidine-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological systems and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Hydroxy-2-methylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups allow it to participate in hydrogen bonding and ionic interactions, which can influence its biological activity. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes.

Comparison with Similar Compounds

    Proline: A naturally occurring amino acid with a similar pyrrolidine ring structure.

    Hydroxyproline: A hydroxylated derivative of proline, commonly found in collagen.

    Pyrrolidine-2-carboxylic acid: A simpler derivative without the hydroxyl group.

Uniqueness: 4-Hydroxy-2-methylpyrrolidine-2-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid functional groups, which confer distinct chemical reactivity and potential biological activity. Its structural features make it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

4-hydroxy-2-methylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C6H11NO3/c1-6(5(9)10)2-4(8)3-7-6/h4,7-8H,2-3H2,1H3,(H,9,10)

InChI Key

IWARIVJLIISIED-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CN1)O)C(=O)O

Origin of Product

United States

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